methyl 2-(azetidin-3-ylidene)acetate hydrochloride
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Overview
Description
Methyl 2-(azetidin-3-ylidene)acetate hydrochloride is a heterocyclic compound that features an azetidine ring, a four-membered nitrogen-containing ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(azetidin-3-ylidene)acetate hydrochloride typically involves the Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition. The starting material, (N-Boc-azetidin-3-one), is subjected to the Horner–Wadsworth–Emmons reaction catalyzed by DBU to yield the intermediate (N-Boc-azetidin-3-ylidene)acetate. This intermediate then undergoes aza-Michael addition with NH-heterocycles to produce the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(azetidin-3-ylidene)acetate hydrochloride undergoes various chemical reactions, including:
Aza-Michael Addition: This reaction involves the addition of NH-heterocycles to the α,β-unsaturated ester, forming heterocyclic amino acid derivatives.
Suzuki–Miyaura Cross-Coupling: This reaction is used to diversify the compound by coupling it with boronic acids, leading to the formation of novel heterocyclic compounds.
Common Reagents and Conditions
Aza-Michael Addition: Typically involves NH-heterocycles and a base catalyst such as DBU.
Suzuki–Miyaura Cross-Coupling: Utilizes palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions include functionalized 3-substituted azetidines and various heterocyclic amino acid derivatives .
Scientific Research Applications
Methyl 2-(azetidin-3-ylidene)acetate hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a pharmacophore in drug development due to its unique structural features.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of methyl 2-(azetidin-3-ylidene)acetate hydrochloride involves its interaction with various molecular targets. The azetidine ring’s strain and reactivity make it a versatile intermediate in forming C–N bonds, which are crucial in many biological and chemical processes. The compound’s reactivity is driven by the ring strain, allowing it to participate in various addition and substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered nitrogen-containing ring similar to the azetidine moiety in methyl 2-(azetidin-3-ylidene)acetate hydrochloride.
Oxetane: A four-membered oxygen-containing ring that shares similar reactivity and applications.
Pyrrolidine: A five-membered nitrogen-containing ring with comparable chemical properties.
Uniqueness
This compound is unique due to its combination of the azetidine ring with an α,β-unsaturated ester, providing a versatile platform for further chemical modifications and applications .
Properties
CAS No. |
1378809-91-6 |
---|---|
Molecular Formula |
C6H10ClNO2 |
Molecular Weight |
163.6 |
Purity |
95 |
Origin of Product |
United States |
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